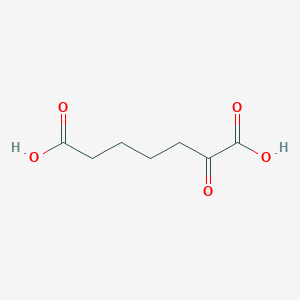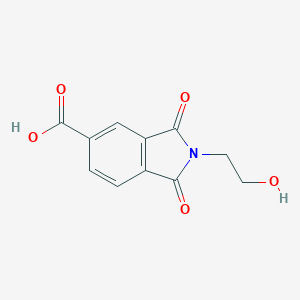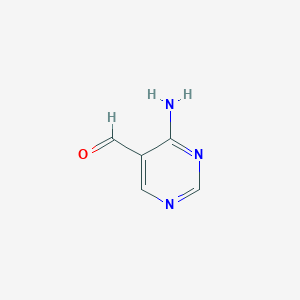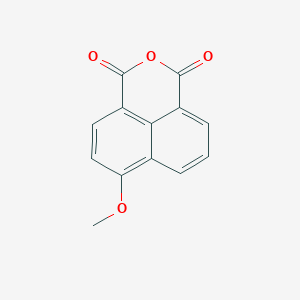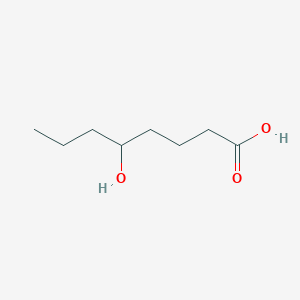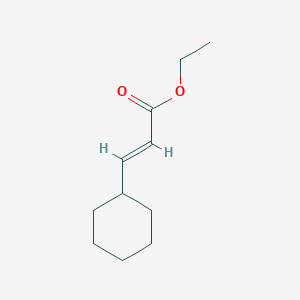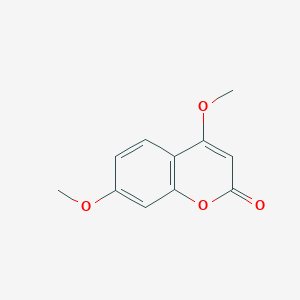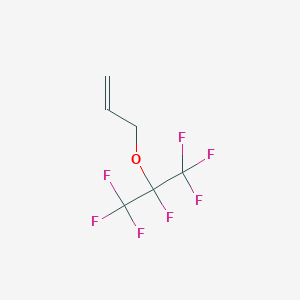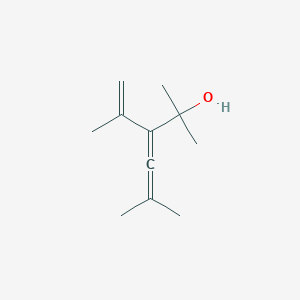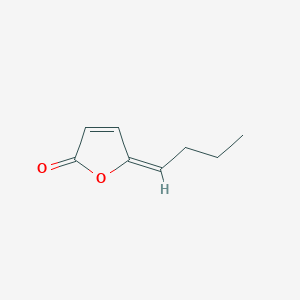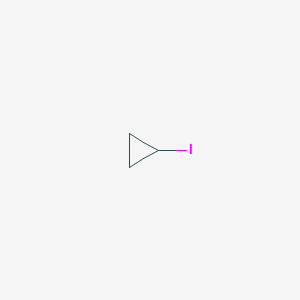
ヨードシクロプロパン
概要
説明
Iodocyclopropane is a cyclopropane derivative where one of the hydrogen atoms is replaced by an iodine atom. Cyclopropane derivatives, including iodocyclopropanes, are known for their diverse biological activities, such as enzyme inhibition and antimicrobial, antitumor, and antiviral properties .
Synthesis Analysis
The synthesis of iodocyclopropanes can be achieved through various methods. One approach involves the chemoselective iodocyclopropanation of terminal alkenes using iodoform, chromium(II) chloride, and N,N,N',N'-tetraethylethylenediamine (TEEDA), which allows for the stereoselective production of trans-iodocyclopropanes . Another method utilizes dimethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate as a homoallyl radical precursor in a radical cascade reaction with 1,4-dienes and 1,4-enynes to synthesize functionalized bicyclo[3.3.0]octane derivatives . Additionally, N-iodosuccinimide can initiate spirocyclopropanation of styrenes with 1,3-dicarbonyl compounds under white LED light, forming spirocyclopropane derivatives .
Molecular Structure Analysis
The molecular structure of iodocyclopropanes is characterized by the three-membered ring of cyclopropane with an iodine substituent. The synthesis methods mentioned often lead to the formation of trans-iodocyclopropanes, indicating a preference for certain stereochemical outcomes . The presence of the iodine atom can significantly influence the reactivity and stability of the cyclopropane ring.
Chemical Reactions Analysis
Iodocyclopropanes can undergo various chemical reactions due to the presence of the iodine atom, which is a good leaving group. For instance, iodocyclopropylmethanol and 3-iodobut-3-en-1-ol derivatives can be prepared via iodohydroxylation of alkylidenecyclopropanes . The iodocyclopropanes can also be used as building blocks for further transformations, such as electrophilic trapping of cyclopropyl lithium species or Negishi coupling to access enantioenriched 1,2,3-substituted cyclopropanes .
Physical and Chemical Properties Analysis
The physical and chemical properties of iodocyclopropanes are influenced by the presence of the iodine atom. The iodine confers a higher molecular weight and polarizability compared to other cyclopropane derivatives. The reactivity of iodocyclopropanes can be harnessed in synthetic chemistry, as demonstrated by the synthesis of cyclopropane alpha-amino acids through catalytic asymmetric cyclopropanation of alkenes using iodonium ylides . The iodocarbenoid of zinc method is another convenient route for synthesizing iodocyclopropanes, showing good yields with various olefins .
科学的研究の応用
有機触媒反応における用途
ヨードシクロプロパンを含むシクロプロペン系化合物は、炭素環、複素環、および他の有用な有機化合物の構築のための貴重な合成中間体として役立つことが判明しています . それらは、相間移動触媒(PTC)、ブレンステッド塩基触媒、水素結合供与体触媒、求核性カルベン触媒、および電気光触媒など、有機触媒反応のさまざまな分野で使用されてきました .
官能基化ヨードシクロプロパンの合成
ヨードシクロプロパンは、ウィッティヒ・フルカワ亜鉛試薬を用いて、2-および3-ヨード-2-アルケン-1-オールから立体選択的に調製することができます . この方法は、官能基化ヨードシクロプロパンの新規な調製法を表しています .
3. 置換されたシス-およびトランス-1,2-ジビニルシクロプロパンの合成ヨードシクロプロパンは、置換されたシス-およびトランス-1,2-ジビニルシクロプロパンの立体特異的合成に使用できます . このプロセスの鍵となるステップは、対応するビニルヨードシクロプロパンから得られたビニルシクロプロピル亜鉛クロリドとヨードアルケンのPd(0)触媒クロスカップリング反応です .
1-フェニル-2-ビニルシクロプロパンの合成
同様に、ヨードシクロプロパンは、1-フェニル-2-ビニルシクロプロパンの合成に使用できます . これもPd(0)触媒クロスカップリング反応に関与しています .
スピロ[2.4]ヘプタンの合成
ヨードシクロプロパンは、置換されたシス-1-(4-アルキニル)-2-ヒドロキシメチル-1-ヨードシクロプロパンのBuLi媒介環化を介して、スピロ[2.4]ヘプタンの合成に使用できます .
2-シクロプロピルベンゾキサゾールの合成
<a data-citationid="b69705f8-c027-8926-7780-df058f723af6-32-group" h="ID=SERP,5015.1" href="https://pubs.rsc.org/en/content
Safety and Hazards
将来の方向性
The future of iodocyclopropane and other cyclopropanes lies in the development of increasingly selective and mild approaches for their synthesis and functionalization . The advent of transition-metal catalysis has revolutionized how synthetic routes are designed for building up molecular complexity .
作用機序
Target of Action
Iodocyclopropane is an organoiodine compound . It is primarily used as a synthetic intermediate in the synthesis of many alkyl, aryl, and acyl substituted cyclopropanes via organometallic reactions . Therefore, its primary targets are the molecules that it reacts with to form these substituted cyclopropanes.
Mode of Action
The compound reacts with benzoxazole to produce 2-cyclopropylbenzoxazole in the presence of a palladium catalyst . This reaction is an example of how iodocyclopropane interacts with its targets to create new compounds.
Biochemical Pathways
It is known that cyclopropane, the core structure of iodocyclopropane, can act as an independent pharmacophore group and as a fragment for modification of the pharmacological activity level of medicines used in practice .
Result of Action
The result of iodocyclopropane’s action is the formation of new compounds, such as 2-cyclopropylbenzoxazole and various alkyl, aryl, and acyl substituted cyclopropanes . These compounds can have a wide range of molecular and cellular effects, depending on their specific structures and properties.
特性
IUPAC Name |
iodocyclopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5I/c4-3-1-2-3/h3H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLODBNNWEWTQJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19451-11-7 | |
| Record name | iodocyclopropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic approaches to iodocyclopropanes?
A1: Several methods have been developed for the synthesis of iodocyclopropanes. These include:
- Simmons-Smith-type reactions: This method involves the reaction of alkenes with diiodomethane (CH2I2) in the presence of a zinc reagent, such as diethylzinc (Et2Zn) []. This method can be rendered enantioselective by employing chiral ligands [, , ].
- Chromium-mediated iodocyclopropanation: This method utilizes chromium(II) chloride (CrCl2) as a catalyst and iodoform (CHI3) as the iodine source to convert terminal alkenes into trans-iodocyclopropanes with high stereoselectivity [].
- Cyclopropanation of alkenyl iodides: Stereodefined iodocyclopropanes can be synthesized by preparing 2- and 3-iodo-2-alken-1-ols and subjecting them to cyclopropanation using the Wittig-Furukawa zinc reagent, (ClCH2)2Zn [, ].
Q2: How does the reactivity of iodocyclopropanes differ from other halocyclopropanes?
A: Iodocyclopropanes are generally more reactive than their bromo- and chloro- counterparts due to the weaker carbon-iodine bond. This allows for easier transformations such as lithium-halogen exchange reactions, enabling further functionalization [, ].
Q3: What types of reactions can iodocyclopropanes undergo?
A3: Iodocyclopropanes exhibit diverse reactivity, making them valuable synthetic intermediates. Some key reactions include:
- Lithium-halogen exchange: Treatment with alkyl lithium reagents, like butyllithium, generates nucleophilic cyclopropyllithium species, which can react with various electrophiles to introduce new substituents on the cyclopropane ring [, , , ].
- Palladium-catalyzed cross-coupling reactions: Iodocyclopropanes readily participate in Suzuki-Miyaura reactions with boronic acids in the presence of a palladium catalyst, providing access to aryl- and alkenyl-substituted cyclopropanes [, , ].
- Ring-opening reactions: Depending on the reaction conditions and substituents present, iodocyclopropanes can undergo ring-opening reactions to yield acyclic compounds [, ].
- Cyclization reactions: Strategically positioned functional groups on the iodocyclopropane ring can participate in cyclization reactions to afford complex polycyclic structures. For instance, butyllithium-mediated cyclization of substituted cis-1-(alk-4-ynyl)-2-hydroxymethyl-1-iodocyclopropanes leads to the formation of spiro[2.4]heptanes [, , ].
Q4: What is the typical spectroscopic data associated with iodocyclopropanes?
A4: Iodocyclopropanes display characteristic spectroscopic features, including:
- NMR spectroscopy: The presence of the iodine atom significantly influences the chemical shifts of protons and carbons in the cyclopropane ring, providing valuable structural information [].
- Vibrational spectroscopy: Infrared and Raman spectroscopy can distinguish between cis- and trans- isomers of dihalocyclopropanes, including iodinated derivatives [].
Q5: What are some potential applications of iodocyclopropanes?
A5: The versatility of iodocyclopropanes in organic synthesis makes them attractive for various applications, including:
- Drug discovery: The cyclopropane motif is present in numerous bioactive natural products and pharmaceuticals. Iodocyclopropanes can serve as valuable building blocks for the synthesis of such compounds [, ]. For example, process development for a new convergent formal synthesis of MIV-150, an HIV-1 protease inhibitor, has been achieved using an iodocyclopropane moiety [].
Q6: What are the challenges associated with iodocyclopropane chemistry, and how can they be addressed?
A6: While iodocyclopropanes are versatile building blocks, some challenges remain:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,7-Dimethyl-[1,3]thiazolo[4,5-g][1,3]benzothiazole](/img/structure/B100486.png)
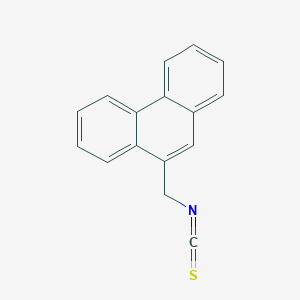
![1-[(3aR,4R,6R,6aR)-2-[4-[2-chloroethyl(methyl)amino]phenyl]-6-(hydroxymethyl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione](/img/structure/B100489.png)
